molecular formula C11H15F2N B15221943 (R)-1-(3-(Difluoromethyl)phenyl)butan-1-amine

(R)-1-(3-(Difluoromethyl)phenyl)butan-1-amine

Cat. No.: B15221943
M. Wt: 199.24 g/mol
InChI Key: VUTOQTMWBJRCQR-SNVBAGLBSA-N
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Description

®-1-(3-(Difluoromethyl)phenyl)butan-1-amine is an organic compound that features a difluoromethyl group attached to a phenyl ring, which is further connected to a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-(Difluoromethyl)phenyl)butan-1-amine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Difluoromethylated Intermediate:

    Coupling with Butan-1-amine: The difluoromethylated intermediate is then coupled with butan-1-amine using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-(Difluoromethyl)phenyl)butan-1-amine may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-(Difluoromethyl)phenyl)butan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(3-(Difluoromethyl)phenyl)butan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(3-(Difluoromethyl)phenyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-(Trifluoromethyl)phenyl)butan-1-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    ®-1-(3-(Methyl)phenyl)butan-1-amine: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

®-1-(3-(Difluoromethyl)phenyl)butan-1-amine is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

(1R)-1-[3-(difluoromethyl)phenyl]butan-1-amine

InChI

InChI=1S/C11H15F2N/c1-2-4-10(14)8-5-3-6-9(7-8)11(12)13/h3,5-7,10-11H,2,4,14H2,1H3/t10-/m1/s1

InChI Key

VUTOQTMWBJRCQR-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](C1=CC(=CC=C1)C(F)F)N

Canonical SMILES

CCCC(C1=CC(=CC=C1)C(F)F)N

Origin of Product

United States

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